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Compound of Interest

Compound Name: 5-Amino-2-fluoropyridine

Cat. No.: B167992 Get Quote

This guide provides a detailed overview of the spectroscopic data for 5-Amino-2-
fluoropyridine (CAS No: 1827-27-6 for 5-amino-2-fluoropyridine and 21717-96-4 for 2-

amino-5-fluoropyridine)[1][2], a key intermediate in pharmaceutical synthesis. The document is

intended for researchers, scientists, and professionals in drug development, offering a

consolidated resource for its structural characterization through Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties
Molecular Formula: C₅H₅FN₂[1]

Molecular Weight: 112.11 g/mol [1]

Appearance: Solid, pale cream to brown or yellow crystals or powder.[3]

Melting Point: 87-91 °C[4] or 93-97 °C[2]

Spectroscopic Data
The following sections present the available and predicted spectroscopic data for 5-Amino-2-
fluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 5-Amino-2-fluoropyridine, both ¹H and ¹³C NMR are crucial for structural

confirmation.

¹H NMR Data

While a publicly available peak list is not readily found, analysis of the structure and data from

related compounds suggest the following approximate chemical shifts and multiplicities in a

solvent like CDCl₃.[5]

Proton
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 ~6.4 - 6.6 dd J(H3-H4), J(H3-F)

H-4 ~7.2 - 7.4 ddd
J(H4-H3), J(H4-H6),

J(H4-F)

H-6 ~7.8 - 8.0 d J(H6-H4)

NH₂ ~3.5 - 4.5 (broad) s N/A

¹³C NMR Data

Experimental ¹³C NMR data for 5-Amino-2-fluoropyridine is not widely published. The

predicted chemical shifts are influenced by the electron-donating amino group and the electron-

withdrawing fluorine atom. The carbon attached to fluorine will exhibit a large one-bond C-F

coupling constant (¹JCF).
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Carbon
Predicted Chemical Shift (δ,

ppm)

Predicted C-F Coupling

(JCF, Hz)

C-2 ~156 - 160 ~230 - 250 (¹JCF)

C-3 ~110 - 115 ~5 - 10 (³JCF)

C-4 ~125 - 130 ~20 - 25 (³JCF)

C-5 ~140 - 145 ~10 - 15 (²JCF)

C-6 ~135 - 140 ~3 - 5 (⁴JCF)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Amino-2-fluoropyridine is expected to show characteristic absorption bands for

the amino group, the aromatic ring, and the carbon-fluorine bond.

Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium-Strong
N-H stretching (asymmetric

and symmetric)

3100 - 3000 Medium Aromatic C-H stretching

1620 - 1580 Strong
N-H bending (scissoring) and

C=C stretching

1500 - 1400 Strong
Aromatic C=C and C=N

stretching

1330 - 1260 Strong
C-N stretching (aromatic

amine)

1250 - 1200 Strong C-F stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering insights into its structure.
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m/z Relative Intensity (%) Assignment

112 High [M]⁺ (Molecular ion)

93 Moderate [M - F]⁺ or [M - NH₃]⁺

85 Moderate [M - HCN]⁺

68 Moderate [M - C₂H₂N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 5-
Amino-2-fluoropyridine.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-fluoropyridine in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a 5 mm

NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Tune the

probe to the appropriate frequency for ¹H and ¹³C nuclei.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical spectral width: 0-12 ppm.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS at 0.00 ppm).

¹³C NMR Acquisition:
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Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical spectral width: 0-200 ppm.

Number of scans: 1024 or more, depending on the sample concentration.

Reference the chemical shifts to the solvent peak.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 5-Amino-2-fluoropyridine with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder to subtract from the sample

spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, a direct insertion probe can be used. For a more volatile sample, it can

be introduced through a gas chromatograph (GC-MS).

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common

method for small organic molecules which causes fragmentation.[6] Softer ionization

techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI) can be used to primarily observe the molecular ion.[6]
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Mass Analysis: The generated ions are separated based on their m/z ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated by plotting

the relative abundance of ions against their m/z ratio.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 5-Amino-2-fluoropyridine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
Amino-2-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b167992#spectroscopic-data-of-5-amino-2-
fluoropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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